molecular formula C15H15Br B14022825 4-Bromo-2,2',5-trimethyl-1,1'-biphenyl

4-Bromo-2,2',5-trimethyl-1,1'-biphenyl

Cat. No.: B14022825
M. Wt: 275.18 g/mol
InChI Key: JACMKOABFMPJHY-UHFFFAOYSA-N
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Description

4-Bromo-2,2',5-trimethyl-1,1'-biphenyl is a high-purity organic compound offered for research and development purposes. This brominated and trimethyl-substituted biphenyl serves as a versatile synthetic intermediate. Its structure suggests potential utility in cross-coupling reactions, such as the Suzuki-Miyaura reaction, for constructing more complex molecular architectures. Researchers may employ it in the development of ligands for catalysis or as a precursor in the synthesis of organic materials. The specific placement of the bromo and methyl groups creates steric and electronic properties that can be exploited to direct further chemical transformations and tune the properties of the resulting molecules. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for personal use. Handling and Safety: Researchers should consult the relevant Safety Data Sheet (SDS) before use. Proper personal protective equipment (PPE) and safe laboratory practices are essential. Disclaimer: The information presented is for general reference only. The specific applications and mechanisms of action described are potential uses based on the compound's molecular structure and are provided for illustrative purposes to inform research directions. Actual performance and suitability for a particular application must be determined by the researcher.

Properties

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

IUPAC Name

1-bromo-2,5-dimethyl-4-(2-methylphenyl)benzene

InChI

InChI=1S/C15H15Br/c1-10-6-4-5-7-13(10)14-8-12(3)15(16)9-11(14)2/h4-9H,1-3H3

InChI Key

JACMKOABFMPJHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C(=C2)C)Br)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from biphenyl or methyl-substituted biphenyl derivatives.
  • Selective bromination at the 4-position.
  • Introduction of methyl groups at the 2, 2', and 5 positions.
  • Use of metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to construct the biphenyl core or to introduce substituents.

Bromination of Biphenyl Derivatives

A key step is the selective bromination of biphenyl or methylated biphenyls to introduce the bromine atom at the 4-position:

  • Method from Patent CN101376619A describes the preparation of 4-bromobiphenyl by bromination of biphenyl in the presence of catalysts such as aluminum powder in ethylene dichloride solvent, followed by controlled addition of bromine and chlorine gases to achieve selective bromination with yields around 60% (59.6% isolated yield reported).

  • Reaction conditions include cooling to 0–1 °C during bromine addition, followed by warming to 56 °C for completion, filtration to remove catalyst, washing with sodium bisulfite solution to remove residual bromine, and distillation to isolate crude product.

  • Purification is achieved by vacuum distillation and recrystallization from ethanol to obtain high purity 4-bromobiphenyl.

Methylation and Substitution Patterns

  • Introduction of methyl groups at the 2, 2', and 5 positions can be achieved by starting from appropriately substituted biphenyl precursors or via directed ortho-metalation followed by methylation.

  • Literature on related biphenyl derivatives (e.g., 2,4,6-trimethylbiphenyls) suggests that methyl substituents influence regioselectivity during electrophilic substitution, facilitating selective bromination at the 4-position.

Suzuki Cross-Coupling for Biphenyl Construction and Functionalization

  • Suzuki coupling reactions are widely used to build biphenyl frameworks and introduce substituents selectively.

  • A study reports the synthesis of brominated and methylated biphenyl analogs via Suzuki cross-coupling of brominated anilines with boronic acids in the presence of palladium catalysts under reflux in 1,4-dioxane with potassium phosphate base.

  • This method allows regioselective substitution at the bromine site and can be adapted to prepare this compound by choosing suitable boronic acid and brominated starting materials.

Data Tables Summarizing Preparation Conditions and Outcomes

Step Reagents/Conditions Yield (%) Notes Reference
Bromination of biphenyl Biphenyl, Al powder catalyst, ethylene dichloride, bromine addition at 0–1 °C, chlorine gas feed, warming to 56 °C 59.6 Controlled bromination to 4-position; filtration and washing to purify crude product
Suzuki coupling Brominated aniline, aryl boronic acid, Pd(PPh3)4 catalyst, K3PO4 base, 1,4-dioxane solvent, reflux at 90 °C 33–40 Regioselective substitution at bromine site; moderate yields
Friedel-Crafts acylation 5-bromo-2-chlorobenzoic acid, thionyl chloride, DMF catalyst, AlCl3 on silica gel, dichloromethane solvent, vacuum 93–95 Preparation of brominated benzophenone intermediates; potential for biphenyl synthesis

Detailed Research Outcomes and Analysis

  • Selectivity and Yield: The bromination method described in patent CN101376619A achieves selective bromination at the 4-position of biphenyl with moderate yield (~60%), which is acceptable for scale-up. The use of aluminum powder as catalyst and controlled addition of bromine and chlorine gases is critical for selectivity.

  • Suzuki Coupling Efficiency: The Suzuki cross-coupling approach provides a versatile method for introducing methyl and bromine substituents on biphenyls, though yields are moderate (33–40%). The regioselectivity is governed by the reactivity of the bromine substituent in the aryl moiety, favoring substitution at this position over others.

  • Synthetic Challenges: The presence of multiple methyl groups at 2, 2', and 5 positions can pose steric hindrance, potentially lowering yields or requiring optimization of reaction conditions such as temperature, catalyst loading, and solvent choice.

  • Purification: Recrystallization from ethanol or ethyl alcohol is a common purification step to achieve high purity of the brominated biphenyl products.

Summary and Recommendations

  • The preferred method for preparing this compound involves initial selective bromination of suitably methylated biphenyl precursors using controlled bromine and chlorine gas addition in the presence of aluminum catalyst, followed by purification via distillation and recrystallization.

  • Suzuki cross-coupling offers a flexible route to introduce methyl and bromine substituents regioselectively but may require optimization to improve yields.

  • Alternative synthetic routes involving Friedel-Crafts acylation and subsequent transformations are possible but more complex and less direct.

  • Researchers should consider the steric effects of methyl groups and optimize reaction parameters accordingly to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom and methyl groups influence its reactivity and binding affinity to different targets. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom acts as a leaving group, facilitating the formation of new bonds with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation and Molecular Properties

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
4-Bromo-1,1'-biphenyl C₁₂H₉Br 233.10 Br at 4-position Base structure; used in cross-coupling
4-Bromo-2-methylbiphenyl C₁₃H₁₁Br 247.14 Br (4), CH₃ (2) Higher boiling point due to methyl
4-Bromo-2,5-dimethylbiphenyl C₁₄H₁₃Br 261.16 Br (4), CH₃ (2,5) Enhanced steric hindrance
Target Compound C₁₅H₁₅Br 275.19 Br (4), CH₃ (2,2',5) High steric bulk; tailored reactivity
4-Bromo-2-(trifluoromethyl)biphenyl C₁₃H₈BrF₃ 301.10 Br (4), CF₃ (2) Electron-withdrawing CF₃ alters reactivity

Key Observations :

  • Electronic Effects : Methyl groups are electron-donating, activating the ring toward electrophilic substitution, whereas trifluoromethyl analogs (e.g., C₁₃H₈BrF₃) deactivate the ring due to the electron-withdrawing CF₃ group .

Reactivity in Cross-Coupling Reactions

Brominated biphenyls are pivotal in cross-coupling. The target compound’s bromine at the 4-position is a prime site for palladium-catalyzed coupling. However, the methyl groups at 2,2',5 positions may influence regioselectivity:

  • Suzuki-Miyaura Coupling : Methyl substituents at ortho positions (2,2') can hinder catalyst approach, requiring optimized conditions (e.g., bulky ligands) compared to less-substituted analogs .
  • Ullmann Coupling : Steric hindrance from methyl groups may reduce efficiency relative to 4-bromo-1,1'-biphenyl .

Crystallographic and Spectroscopic Features

  • Crystal Packing : Methyl groups disrupt π-π stacking in biphenyl cores, leading to less dense crystal structures compared to halogenated analogs (e.g., 4-Bromo-2,3',4',5'-tetrafluoro-1,1'-biphenyl) .
  • Hydrogen Bonding: Unlike oxygenated derivatives (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid), the target compound lacks hydrogen-bond donors, resulting in weaker intermolecular forces .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2,2',5-trimethyl-1,1'-biphenyl, and how is its purity validated?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple brominated aryl halides with boronic acid derivatives. For structural confirmation, high-resolution NMR (¹H/¹³C) and single-crystal X-ray diffraction (SC-XRD) are critical. SC-XRD analysis, refined using programs like SHELXL , provides precise bond lengths and angles, ensuring structural accuracy. Purity is assessed via HPLC (>95%) and melting point consistency.

Q. Which physicochemical properties of this compound are essential for experimental design?

  • Key Properties :

  • Solubility : Limited solubility in polar solvents (e.g., water) but high solubility in DCM or THF, critical for reaction solvent selection.
  • Thermal Stability : Melting point ranges (e.g., 65–66°C for analogous brominated biphenyls) inform storage and reaction conditions.
  • Hygroscopicity : Low moisture sensitivity reduces handling constraints.
    • Validation : Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended .

Advanced Research Questions

Q. How do steric and electronic effects of methyl and bromine substituents influence reactivity in cross-coupling reactions?

  • Analysis :

  • Steric Hindrance : Methyl groups at the 2,2',5-positions create steric bulk, reducing accessibility for catalytic sites in Pd-mediated reactions. This necessitates optimized ligand systems (e.g., bulky phosphines) to enhance yields .
  • Electronic Effects : The bromine atom acts as a directing group, facilitating electrophilic substitution at the para position. Computational studies (DFT) can map electron density to predict regioselectivity .
    • Experimental Validation : Competitive coupling experiments with substituted analogs quantify reactivity differences.

Q. What strategies resolve contradictions in crystallographic data for brominated biphenyl derivatives?

  • Approach :

  • Data Quality : Ensure high-resolution data (e.g., I/σ(I) > 2) and refine using SHELXL with anisotropic displacement parameters .
  • Twinned Crystals : Use SHELXD/SHELXE for structure solution in cases of twinning or disorder .
  • Cross-Validation : Compare results with alternative methods (e.g., powder XRD or computational geometry optimization) .

Q. Can this compound participate in anion-π interactions, and how are these studied?

  • Methodology :

  • Solid-State Analysis : SC-XRD of co-crystals with anions (e.g., Cl⁻ or NO₃⁻) reveals weak interactions (<3.5 Å) between the electron-deficient aromatic ring and anions .
  • Computational Modeling : DFT calculations (e.g., AIM analysis) quantify interaction energies and electron density shifts.
    • Applications : Potential use in supramolecular assemblies or anion-sensing materials.

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